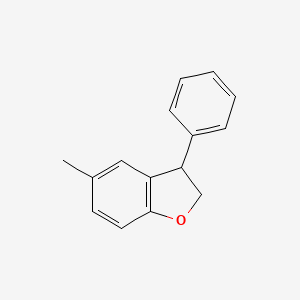

5-Methyl-3-phenyl-2,3-dihydro-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

111864-81-4 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

5-methyl-3-phenyl-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C15H14O/c1-11-7-8-15-13(9-11)14(10-16-15)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3 |

InChI Key |

DGQHFTZGFHLXNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC2C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 3 Phenyl 2,3 Dihydro 1 Benzofuran and Its Derivatives

Modern Strategies for Constructing the 2,3-Dihydro-1-benzofuran Nucleus

The construction of the 2,3-dihydro-1-benzofuran core has evolved significantly, with modern strategies offering greater efficiency, selectivity, and substrate scope compared to traditional methods. acs.org These approaches can be broadly categorized into intramolecular cyclizations, intermolecular annulations, reductive transformations, and rearrangement-based pathways.

Intramolecular Cyclization Approaches

Intramolecular cyclization remains a cornerstone for the synthesis of 2,3-dihydrobenzofurans, involving the formation of the heterocyclic ring from a single precursor bearing the necessary functionalities. acs.org

One prominent strategy involves the cyclization of ortho-substituted phenols. For instance, ortho-allyl or -prenyl phenols can be converted to 2,3-dihydrobenzofurans through activation by Brønsted acids like polyphosphoric acid (PPA). rsc.org The reaction proceeds via activation of the phenolic oxygen, followed by nucleophilic annulation. rsc.org Similarly, the intramolecular hydroalkoxylation of o-alkynylphenols, often catalyzed by transition metals, provides a reliable route to the dihydrobenzofuran skeleton. nih.gov

Another powerful approach is the intramolecular cyclization of O-allyl-tethered aryl-metal reagents. acs.org Modern variations include the highly enantioselective intramolecular asymmetric addition of aryl halides to unactivated ketones, which yields chiral 3-hydroxy-2,3-dihydrobenzofurans. researchgate.net Bifunctional aminoboronic acids have also been shown to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, providing an enantioselective pathway to the desired heterocycles. researchgate.net

Cascade reactions offer an efficient route, such as the synthesis of 2-substituted indoles and benzofurans via a nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig intramolecular cyclization. acs.org In this method, an ortho-acetylene group serves both to activate the substrate for SNAr and as a scaffold for the new ring. acs.org Furthermore, base-promoted cyclizations of substrates like o-alkynylphenols represent a simple and inexpensive method for creating the benzofuran (B130515) ring system. organic-chemistry.org

Intermolecular Annulation Reactions

Intermolecular annulation reactions construct the dihydrobenzofuran ring by combining two or more separate molecular entities. These cycloaddition strategies are highly valued for their ability to rapidly build molecular complexity.

A significant class of these reactions is the formal [4+1] cycloaddition. This has been demonstrated in the metal-free, triflic acid (TfOH)-catalyzed reaction between para-quinone methides (p-QMs) and α-aryl diazoacetates to form 2,3-dihydrobenzofurans with a quaternary carbon center. rsc.org A similar [4+1] annulation of ortho-substituted p-QMs with bromonitromethane (B42901) under mild, metal-free conditions also yields functionalized 2,3-dihydrobenzofurans. organic-chemistry.orgrsc.orgthieme-connect.com

The [3+2] annulation is another key strategy. Rhodium-catalyzed chemodivergent coupling of N-phenoxyacetamides with alkylidenecyclopropanes can produce 2,3-dihydrobenzofuran (B1216630) derivatives in moderate to high yields. nih.gov This reaction involves the ring-opening of the highly reactive cyclopropane (B1198618) ring to form the five-membered heterocycle. nih.gov

Phosphine-mediated sequential annulation reactions have also been developed, providing access to multi-functionalized 4,5-dihydrobenzofurans from readily available starting materials under mild, metal-free conditions.

Reductive Transformations of Benzofuran Systems to Dihydro-1-benzofurans

A straightforward route to 2,3-dihydrobenzofurans is the selective reduction of the corresponding aromatic benzofuran. rsc.orgnih.gov This transformation, typically achieved through catalytic hydrogenation, selectively reduces the furan (B31954) ring's double bond while leaving the benzene (B151609) ring intact.

Recent advancements have focused on developing highly selective and active catalyst systems. One such system involves bimetallic nanoparticles. For example, depositing a small amount of palladium onto a commercial ruthenium-on-carbon (Ru/C) catalyst dramatically enhances its activity for benzofuran hydrogenation, even at low temperatures. acs.org This Pd^Ru/C catalyst has shown high selectivity (up to 92%) for 2,3-dihydrobenzofuran. acs.orgnih.gov The synergy between the two metals is key: palladium is believed to activate H₂ while the oxophilic ruthenium activates the benzofuran, lowering the energy barrier for the hydrogenation step. acs.org

In addition to direct hydrogenation, asymmetric transfer hydrogenation (ATH) of benzofuranones using a Ru(II) catalyst via dynamic kinetic resolution (DKR) has been developed. acs.org This method allows for the synthesis of optically pure cis-2,3-dihydrobenzofuran-3-ols with excellent enantioselectivities from α-alkyl benzofuranones. acs.org

Rearrangement-Based Synthetic Pathways

Certain synthetic pathways to the 2,3-dihydrobenzofuran nucleus are built upon elegant molecular rearrangements. These methods often involve a cascade of reactions, transforming a precursor into the target heterocycle through a series of bond-breaking and bond-forming events.

One notable example is the chalcone (B49325) rearrangement strategy. rsc.org In this approach, a 2-hydroxychalcone (B1664081) is treated with an acid, such as p-toluenesulfonic acid, to induce a rearrangement that forms a cyclized 2,3-dihydrobenzofuran intermediate. rsc.org This intermediate can then be selectively transformed into different benzofuran isomers depending on the subsequent reaction conditions.

Another sophisticated method involves a cascade reaction initiated by a Fries-type O→C rearrangement. An unusual and facile synthesis of benzofuran derivatives has been demonstrated starting from 6-acetoxy-β-pyrones and phenols. This sequence involves a cascade of transacetalisation, a Fries-type rearrangement, a Michael addition, and finally a ring-opening aromatisation to furnish the benzofuran core. The use of trifluoroacetic anhydride (B1165640) (TFAA) has also been established as an effective reagent to promote acs.orgacs.org-sigmatropic rearrangements for the preparation of dihydrobenzofurans. rsc.org

Catalysis in the Synthesis of Substituted 2,3-Dihydro-1-benzofurans

Catalysis, particularly by transition metals, is a powerful tool for synthesizing substituted 2,3-dihydro-1-benzofurans, enabling reactions that would otherwise be difficult and providing high levels of control over selectivity and yield. nih.gov

Transition Metal-Mediated Cyclizations and Cross-Coupling Reactions

Transition metals such as palladium, rhodium, ruthenium, copper, and nickel are extensively used to catalyze the formation of the 2,3-dihydrobenzofuran ring and to introduce substituents. nih.gov

Palladium (Pd) catalysis is particularly versatile. Pd-catalyzed intramolecular C(sp³)–H and C(sp²)–H coupling of alkyl phenyl ethers can produce 2,3-dihydrobenzofuran derivatives in moderate to excellent yields. nih.gov Convergent syntheses involving the palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes have also been developed, with urea-based ligands showing superior performance to traditional phosphine (B1218219) ligands. nih.gov Furthermore, highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes provide a route to chiral substituted 2,3-dihydrobenzofurans with excellent control over regioselectivity and enantioselectivity. researchgate.net

Rhodium (Rh) catalysts are effective for C-H activation and annulation reactions. A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes enables the construction of dihydrobenzofurans. researchgate.net Rhodium has also been used to mediate the one-pot synthesis of benzofuran-3(2H)-ones from salicylaldehydes, cyclopropanols, and aliphatic alcohols. nih.gov

Ruthenium (Ru) has been employed in photochemical syntheses. For example, the Ru-catalyzed photochemical reaction of phenols and alkenes proceeds via an oxidative [3+2] cycloaddition to yield dihydrobenzofuran derivatives. nih.gov

Copper (Cu) catalysis is often used for cyclization reactions. Copper bromide has been used to promote the cyclization of chalcones to form substituted benzofuranones. nih.gov Tandem reactions involving Sonogashira coupling followed by cyclization, often using a combination of palladium and copper catalysts, are a common strategy for synthesizing benzofurans from o-halophenols and terminal alkynes, which can then be reduced to their dihydro counterparts. organic-chemistry.org

The table below summarizes selected catalytic methods for the synthesis of the 2,3-dihydrobenzofuran nucleus.

| Catalyst/Reagent | Reaction Type | Starting Materials | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / BQ / AgOAc | Intramolecular C-H Coupling | Alkyl phenyl ethers | 2,3-Dihydrobenzofurans | 33-99% | nih.gov |

| [RhCp*Cl₂]₂ | [3+2] Annulation | N-phenoxyacetamides, Alkylidenecyclopropanes | 2,3-Dihydrobenzofurans | 52-82% | nih.gov |

| TfOH | [4+1] Annulation | p-Quinone methides, α-Aryl diazoacetates | 2,3-Dihydrobenzofurans | High | rsc.org |

| p-Toluenesulfonic acid | Chalcone Rearrangement | 2-Hydroxychalcones | 2,3-Dihydrobenzofurans | Efficient | rsc.org |

| Pd / TY-Phos | Heck/Tsuji-Trost Reaction | o-Bromophenols, 1,3-Dienes | Chiral 2,3-Dihydrobenzofurans | High | researchgate.net |

| Pd^Ru/C | Hydrogenation | Benzofurans | 2,3-Dihydrobenzofurans | up to 92% selectivity | acs.org |

Compound Names

Palladium-Catalyzed Routes to Dihydro-1-benzofurans

Palladium catalysis stands as a cornerstone in the synthesis of 2,3-dihydro-1-benzofurans due to its versatility, functional group tolerance, and often mild reaction conditions. rsc.org Key strategies include intramolecular C-O bond formation, Heck reactions, and annulation processes.

One prominent approach is the palladium-catalyzed intramolecular etherification of o-halo-phenols. This method involves the formation of a C-O bond to close the dihydrofuran ring. The use of specialized phosphine ligands, such as di-tert-butylphosphinobiaryl ligands, has been shown to facilitate these reactions under mild conditions with weak bases like cesium carbonate or potassium phosphate. nih.govresearchgate.net This allows for the coupling of substrates with various functional groups and even the preservation of stereochemistry in enantioenriched alcohols. nih.govresearchgate.net

The Heck reaction represents another powerful palladium-catalyzed tool. An enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and 1,3-dienes provides a pathway to chiral substituted 2,3-dihydrobenzofurans with high levels of regio- and enantiocontrol. organic-chemistry.org This methodology has proven effective for the synthesis of natural products. organic-chemistry.org Furthermore, palladium-catalyzed annulation reactions of 1,3-dienes with o-iodoaryl acetates offer an efficient and general route to a variety of dihydrobenzofurans. acs.orgacs.org This process is believed to proceed through oxidative addition of the aryl iodide to Pd(0), followed by syn-addition to the diene, intramolecular coordination, and reductive elimination. acs.orgacs.org The use of an acetyl group on the phenol (B47542) starting material has been found to significantly improve reaction yields. acs.org

Recent advancements in palladium catalysis have also focused on C-H activation. In 2021, a method was developed for the synthesis of 2,3-dihydrobenzofuran derivatives through an intramolecular coupling of C(sp³)–H and C(sp²)–H bonds, starting from alkyl phenyl ethers. rsc.orgnih.gov This reaction utilizes an oxidant and a base to furnish the desired products in moderate to excellent yields. rsc.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of 2,3-Dihydro-1-benzofurans

| Starting Materials | Catalyst/Ligand | Conditions | Product Type | Yield (%) | Reference |

| o-Iodoaryl acetates, 1,3-Dienes | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃, DMF, 100 °C | 2-Vinyl-2,3-dihydrobenzofurans | Good | acs.orgacs.org |

| o-Bromophenols, 1,3-Dienes | Pd(OAc)₂, TY-Phos | Base, Solvent | Chiral 2-substituted-2,3-dihydrobenzofurans | High | organic-chemistry.org |

| Alkyl phenyl ethers | Pd(OAc)₂ | BQ, AgOAc, LiOAc | Substituted 2,3-dihydrobenzofurans | 33-99 | rsc.orgnih.gov |

| o-Halo-phenols | Pd₂(dba)₃, Di-tert-butylphosphinobiaryl ligand | Cs₂CO₃ or K₃PO₄, Toluene | Fused 2,3-dihydrobenzofurans | Good | nih.govresearchgate.net |

Nickel-Catalyzed Processes for Dihydro-1-benzofuran Frameworks

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for the synthesis of dihydrobenzofuran frameworks. thieme.de These methods often exhibit unique reactivity and selectivity.

A notable nickel-catalyzed approach involves the intramolecular nucleophilic addition of aryl halides to ketones. thieme-connect.comorganic-chemistry.org This reaction, often utilizing a nickel catalyst in combination with a ligand such as 1,10-phenanthroline (B135089) and a reducing agent like zinc powder, provides a direct route to 3-hydroxy-2,3-dihydrobenzofurans. thieme-connect.comorganic-chemistry.org The process is tolerant of a range of functional groups on the aromatic rings. organic-chemistry.org

Reductive coupling reactions catalyzed by nickel are also a versatile strategy. Enantioselective nickel-catalyzed reductive Heck coupling of tethered alkenes has been employed to construct dihydrobenzofurans bearing a quaternary stereocenter. rsc.org Another innovative method is the nickel-catalyzed reductive aryl allylation of cyclic vinyl ethylene (B1197577) carbonates with aryl iodides, which yields asymmetric 2,3-dihydrobenzofuran derivatives with excellent enantioselectivity. rsc.org Furthermore, nickel-catalyzed ring-opening reactions of benzofurans using a silane (B1218182) reducing agent have been developed, offering a divergent route to ortho-functionalized phenols which can be precursors to dihydrobenzofurans. acs.org

Table 2: Overview of Nickel-Catalyzed Reactions for Dihydrobenzofuran Synthesis

| Reaction Type | Catalyst/Ligand | Key Features | Product Scope | Reference |

| Intramolecular Nucleophilic Addition | Ni(dppp)₂Cl₂, 1,10-Phen | Good functional group tolerance | 3-Aryl-3-hydroxy-2,3-dihydrobenzofurans | thieme-connect.comorganic-chemistry.org |

| Reductive Heck Coupling | Ni Catalyst | Forms quaternary stereocenters | Asymmetric 2,3-dihydrobenzofuran-3-ylacetic acids | rsc.org |

| Reductive Aryl Allylation | Ni Catalyst | High enantioselectivity (>98% ee) | Asymmetric 2,3-dihydrobenzofuran derivatives | rsc.org |

| Aryl Carbamoylation/Acylation | Ni Catalyst | Utilizes aryl isocyanates | Substituted dihydrobenzofurans | rsc.org |

Other Metal-Catalyzed (e.g., Rhodium, Copper, Iron) Strategies

Beyond palladium and nickel, other transition metals like rhodium, copper, and iron have been successfully employed in the synthesis of the 2,3-dihydro-1-benzofuran core, each offering distinct advantages.

Rhodium-catalyzed reactions have proven particularly effective for C-H activation and insertion processes. A one-pot synthesis of 2,3-disubstituted dihydrobenzofurans has been developed via the intramolecular sp³ C-H insertion of an α-imino rhodium carbene, generated from an N-sulfonyl-1,2,3-triazole. nih.govrsc.orgrsc.org This method provides access to a variety of derivatives in good to excellent yields. nih.govrsc.orgrsc.org Additionally, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans through a redox-neutral [3+2] annulation. organic-chemistry.org

Copper-catalyzed syntheses are attractive due to the low cost and low toxicity of copper. Copper-catalyzed intramolecular reactions of aryl pinacol (B44631) boronic esters have been used to create chiral dihydrobenzofuran-3-ols. rsc.orgnih.gov Copper catalysis is also central to domino reactions for the synthesis of benzofuran derivatives, which can then be reduced to the dihydrobenzofuran form. nih.gov

Iron-catalyzed methods are gaining attention as a green and economical alternative. Iron-catalyzed cyclopropanation of benzofurans has been explored as a route to tricyclic scaffolds based on the 2,3-dihydrobenzofuran structure. rochester.edunih.gov Furthermore, a combination of iron(III)-catalyzed cycloaddition of styrene (B11656) derivatives with quinones, followed by an enzymatic reaction, has been used to produce optically active 2,3-dihydrobenzofuran derivatives. researchgate.net

Table 3: Summary of Rhodium, Copper, and Iron-Catalyzed Syntheses

| Metal | Reaction Type | Starting Materials | Key Features | Reference |

| Rhodium | Intramolecular C-H Insertion | N-sulfonyl-1,2,3-triazoles | One-pot synthesis, good to excellent yields | nih.govrsc.orgrsc.org |

| Rhodium | C-H Activation/[3+2] Annulation | N-phenoxyacetamides, 1,3-dienes | Redox-neutral, good functional group compatibility | organic-chemistry.org |

| Copper | Intramolecular Cyclization | Aryl pinacol boronic esters | Synthesis of chiral dihydrobenzofuran-3-ols | rsc.orgnih.gov |

| Iron | Cycloaddition/Enzymatic Reaction | Styrene derivatives, quinones | Access to optically active products | researchgate.net |

| Iron | Cyclopropanation | Benzofurans, diazo reagents | Biocatalytic approach for tricyclic scaffolds | rochester.edunih.gov |

Biocatalytic Approaches for Stereoselective Dihydro-1-benzofuran Synthesis

Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of stereochemically rich molecules. In the context of 2,3-dihydro-1-benzofurans, engineered enzymes have enabled highly stereoselective transformations that are often challenging to achieve with traditional chemical catalysts.

A significant breakthrough in this area is the use of engineered myoglobin (B1173299) (Mb) variants for the highly diastereo- and enantioselective cyclopropanation of benzofurans. rochester.edunih.govresearchgate.net This biocatalytic approach utilizes an iron-containing heme cofactor within the myoglobin to catalyze the transfer of a carbene from a diazo reagent to the benzofuran substrate. nih.gov The result is the formation of complex tricyclic scaffolds based on the 2,3-dihydrobenzofuran core with exceptional levels of stereocontrol, often exceeding >99.9% diastereomeric and enantiomeric excess. rochester.edunih.govresearchgate.net

Computational studies and structure-reactivity relationships have provided insights into the mechanism of this biocatalytic reaction, allowing for the rational design of myoglobin mutants with enhanced activity and selectivity. rochester.edunih.gov This strategy has been successfully applied to the preparative-scale synthesis of valuable intermediates for pharmaceuticals. rochester.edunih.gov The use of whole-cell biotransformations further enhances the practicality and sustainability of this method. nih.gov This biocatalytic strategy represents a significant expansion of the synthetic toolbox for creating complex and stereochemically dense 2,3-dihydrobenzofuran derivatives. rochester.edunih.gov

Table 4: Biocatalytic Synthesis of Stereoselective 2,3-Dihydrobenzofurans

| Enzyme System | Reaction Type | Substrates | Stereoselectivity | Key Advantages | Reference |

| Engineered Myoglobins | Benzofuran Cyclopropanation | Benzofurans, Diazo Reagents | >99.9% de and ee | High yield, preparative scale, high stereoselectivity | rochester.edunih.govresearchgate.net |

| Engineered Myoglobins | Iron-Catalyzed Carbene Transfer | Benzofurans, Acceptor-only Carbene Donors | High diastereo- and enantioselectivity | Efficient construction of enantiopure scaffolds | nih.gov |

Organocatalysis and Metal-Free Synthetic Protocols

In the quest for more sustainable and environmentally benign synthetic methods, organocatalysis and metal-free protocols have garnered significant attention for the construction of 2,3-dihydro-1-benzofurans. These approaches avoid the use of potentially toxic and expensive transition metals.

An efficient organocatalytic asymmetric cascade pathway has been established for the synthesis of trans-2,3-dihydrobenzofurans. researchgate.net This reaction proceeds through a Michael addition followed by an oxa-substitution, employing an in-situ generated pyridinium (B92312) ylide and ortho-hydroxy chalcone derivatives in the presence of a chiral thiourea (B124793) catalyst. researchgate.net This methodology provides access to the target compounds at ambient temperature.

Metal-free protocols often rely on the use of iodine or Brønsted acids as catalysts. For instance, an iodine-catalyzed reaction between chalcones and isobutyraldehyde (B47883) has been developed to produce 2,3-dihydrobenzofuran motifs under ambient conditions. nih.gov Another metal-free approach involves the TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates to afford 2,3-dihydrobenzofurans containing a quaternary carbon center. nih.gov Additionally, catalyst-free reactions have been reported, such as the reaction of substituted salicylaldehydes with sulfoxonium ylide in dichloromethane (B109758) to yield dihydrobenzofurans in high yields. nih.gov

Table 5: Examples of Organocatalytic and Metal-Free Syntheses

| Catalyst/Reagent | Reaction Type | Starting Materials | Key Features | Reference |

| Chiral Thiourea | Asymmetric Cascade Reaction | Pyridinium ylide, ortho-hydroxy chalcones | Forms trans-2,3-dihydrobenzofurans | researchgate.net |

| Iodine (I₂) | Cyclization | Chalcones, Isobutyraldehyde | Metal-free, ambient conditions | nih.gov |

| Triflic Acid (TfOH) | [4+1] Annulation | p-Quinone methides, α-aryl diazoacetates | Forms quaternary carbon centers | nih.gov |

| None (Catalyst-Free) | Cyclization | Salicylaldehydes, Sulfoxonium ylide | High yields (80-89%) | nih.gov |

Emerging and Sustainable Synthetic Techniques for 2,3-Dihydro-1-benzofurans

The development of sustainable synthetic techniques is a major focus in modern chemistry. These methods aim to reduce reaction times, energy consumption, and waste generation.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.net

For the synthesis of benzofuran derivatives, which can be precursors to 2,3-dihydro-1-benzofurans, microwave irradiation has been effectively employed in one-pot, three-component reactions. nih.gov For example, the Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by a cyclization with an aryl iodide, can be efficiently carried out under microwave conditions to produce 2,3-disubstituted benzofurans. nih.gov This approach is particularly useful for the rapid generation of compound libraries. nih.gov

Microwave irradiation has also been successfully applied to the synthesis of benzofuran-3(2H)-ones, which are isomers of dihydrobenzofurans. researchgate.netnih.gov A method involving the microwave-assisted cyclization of benzoate (B1203000) substrates has been shown to provide these important heterocyclic ketones in moderate yields. nih.gov The optimization of reaction conditions, including temperature, time, and catalyst, is crucial for the success of these microwave-assisted syntheses. researchgate.net

Table 6: Microwave-Assisted Synthesis of Benzofuran Derivatives

| Reaction Type | Starting Materials | Key Advantages | Product Type | Reference |

| One-pot, Three-component Sonogashira/Cacchi Coupling | 2-Iodophenols, Terminal acetylenes, Aryl iodides | Shorter reaction times, higher yields, cleaner products | 2,3-Disubstituted benzofurans | nih.gov |

| Cyclization | Benzoate substrates | Rapid access to products | Benzofuran-3(2H)-ones | researchgate.netnih.gov |

Green Chemistry Principles in Dihydro-1-benzofuran Production

The integration of green chemistry principles into the synthesis of 2,3-dihydro-1-benzofurans aims to reduce environmental impact by utilizing sustainable catalysts, safer solvents, and energy-efficient processes. These methods prioritize atom economy and minimize the generation of hazardous waste.

One sustainable approach involves the use of gold catalysis for the stereoselective synthesis of 2,3-dihydrobenzofurans in water. thieme-connect.com A permethylated β-cyclodextrin-tagged N-heterocyclic carbene–gold complex has been shown to effectively catalyze the formal [3+2] cycloaddition of benzylic alcohols, yielding dihydrobenzofurans. thieme-connect.com A key advantage of this system is the ability to recycle the gold catalyst at least five times without significant loss of activity, making the process more economical and environmentally friendly. thieme-connect.com

Solvent-free "grindstone" chemistry offers another green alternative to conventional solution-phase reactions. tandfonline.com This mechanochemical approach involves grinding solid reactants together, often with a catalytic amount of a substance, to initiate the reaction. tandfonline.com This technique has been successfully applied to the synthesis of 3-aryl-2,3-dihydro-1,3,4-thiadiazoles derived from benzofuran moieties. tandfonline.comtandfonline.com The benefits of this method include operational simplicity, high efficiency, reduced waste, and often higher yields compared to traditional methods. tandfonline.com For instance, the condensation of various benzofuran-based compounds with hydrazonoyl halides under grinding conditions proceeds efficiently without the need for a solvent. tandfonline.com

These green methodologies represent a significant shift towards more sustainable and responsible chemical manufacturing, addressing the growing demand for environmentally benign synthetic processes in the production of valuable heterocyclic compounds.

Photoredox Catalysis and Visible Light-Mediated Transformations

Visible light-mediated photoredox catalysis has emerged as a powerful and sustainable tool for constructing the 2,3-dihydro-1-benzofuran scaffold. These reactions utilize light energy to drive chemical transformations, often under mild conditions, and allow for the formation of complex molecules with high selectivity.

One prominent strategy is the oxidative [3+2] cycloaddition of phenols and alkenes. nih.gov This method, activated by visible light and a transition metal photocatalyst like ruthenium, uses a benign and easy-to-handle terminal oxidant such as ammonium (B1175870) persulfate. nih.gov This approach is applicable to a wide array of phenols and alkenes, providing a modular synthesis for a large family of dihydrobenzofuran natural products. nih.gov

Another innovative visible-light-driven method involves the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides. mdpi.comresearchgate.net Promoted by a simple I₂/SnCl₂ system and irradiated with blue LEDs, this reaction proceeds under mild conditions to afford 2,3-chalcogenil-dihydrobenzofurans. researchgate.net The process tolerates a variety of functional groups, leading to good to excellent yields of the desired products. researchgate.net This highlights the versatility and sustainable nature of using light to activate chemical processes.

Furthermore, organocatalysts can be employed in photoredox reactions, avoiding the use of expensive and potentially toxic heavy metals. For example, 9,10-phenanthrenedione, an inexpensive organic diketone, can act as a photocatalyst in the Friedel-Crafts reaction between 3,4-dihydro-1,4-benzoxazin-2-ones and electron-rich arenes, using oxygen from the air as the terminal oxidant. mdpi.com This dual catalytic system, often involving a Lewis acid co-catalyst, represents a valuable and sustainable approach for C-C bond formation. mdpi.com

The following table summarizes selected examples of visible light-mediated synthesis of dihydrobenzofuran derivatives, showcasing the reaction conditions and yields.

| Reactants | Catalyst/Promoter | Light Source | Product | Yield | Reference |

| Phenols and Alkenes | Ru(bpy)₃Cl₂ / (NH₄)₂S₂O₈ | Visible Light | Dihydrobenzofurans | - | nih.gov |

| 2-Allylphenols and Diphenyl Diselenide | I₂ / SnCl₂ | Blue LEDs | 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran derivatives | 87% | mdpi.com |

| 4-Benzyl-3,4-dihydro-1,4-benzoxazin-2-ones and Indoles | 9,10-Phenanthrenedione / Zn(OTf)₂ | White LEDs | 3-(Indol-3-yl)-3,4-dihydro-1,4-benzoxazin-2-one derivatives | 77% | mdpi.com |

| Ethyl Acetoacetate, Hydroxylamine, and Aromatic Aldehydes | Organic Photoredox Catalysis (Aldehyde as photosensitizer) | High-Power Lamp | 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones | 30-96% | mdpi.com |

Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency. These reactions adhere to the principles of pot, atom, and step economy (PASE), minimizing waste and simplifying synthetic procedures.

A notable strategy for synthesizing substituted dihydrobenzofurans is the [4+1] annulation reaction. One such approach involves the reaction of ortho-substituted para-quinone methides with bromonitromethane under mild, metal-free conditions to efficiently produce functionalized 2,3-dihydrobenzofurans. nih.gov Another [4+1] cycloaddition utilizes a scandium triflate catalyst to react 2-hydroxy-substituted para-quinone methides with isocyanides. rsc.org This method is operationally simple and provides access to a variety of N-functionalized 2,3-disubstituted benzofurans with broad functional group tolerance. rsc.org

Higher-order MCRs, such as five-component reactions (5CRs), offer even greater synthetic efficiency. A one-pot 5CR has been developed for the synthesis of complex tetrazole-benzofuran hybrids. rsc.org This process combines an Ugi-azide multicomponent reaction with an intramolecular cyclization catalyzed by a Pd/Cu system. rsc.org This strategy allows for the formation of six new bonds in a single, operationally simple procedure under mild conditions, leading to highly substituted benzofurans. rsc.org

The following table presents examples of multicomponent strategies used in the synthesis of benzofuran and dihydrobenzofuran derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

| [4+1] Annulation | para-Quinone Methides, Bromonitromethane | Metal-free, mild conditions | Functionalized 2,3-dihydrobenzofurans | One-pot, efficient | nih.gov |

| [4+1] Cycloaddition | 2-Hydroxy-substituted para-quinone methides, Isocyanides | Scandium triflate | N-functionalized 2,3-disubstituted benzofurans | Operationally simple, broad functional group tolerance | rsc.org |

| One-pot Five-Component Reaction (5CR) | Aldehyde, Amine, 2-Iodophenol, Alkyne, Sodium Azide | Pd/Cu catalyst | 1,5-Disubstituted tetrazole-benzofuran hybrids | Forms six new bonds, mild conditions, high bond-forming efficiency | rsc.org |

| Tandem Cyclization | ortho-Hydroxy α-aminosulfones, 2-Bromo-1,3-indandione | DMAP | Aminobenzofuran spiroindanone derivatives | High efficiency (>95% yield), scalable | mdpi.com |

These advanced multicomponent strategies provide powerful and efficient pathways to complex dihydrobenzofuran structures, significantly streamlining the synthetic process and enabling the rapid generation of diverse molecular libraries for further investigation.

Mechanistic Elucidation and Kinetic Studies in 5 Methyl 3 Phenyl 2,3 Dihydro 1 Benzofuran Synthesis

Reaction Pathway Mapping and Intermediate Characterization

The synthesis of 5-Methyl-3-phenyl-2,3-dihydro-1-benzofuran can be achieved through various catalytic strategies, each involving a distinct reaction pathway and a series of reactive intermediates.

One common approach involves the palladium-catalyzed carboalkoxylation of a substituted 2-allylphenol (B1664045). The catalytic cycle for this transformation is proposed to commence with the oxidative addition of an aryl triflate to a Pd(0) complex, forming a palladium(aryl)triflate intermediate. This is followed by coordination of the alkene moiety of the 2-allylphenol derivative to the cationic palladium complex. Subsequent deprotonation of the phenolic hydroxyl group and an anti-oxypalladation of the alkene leads to a key six-membered palladacycle intermediate. Finally, reductive elimination from this intermediate furnishes the 2,3-dihydrobenzofuran (B1216630) ring and regenerates the active Pd(0) catalyst. nih.gov

Another significant pathway proceeds through the in situ generation of an ortho-quinone methide (o-QM) intermediate. This highly reactive species can be formed from various precursors, such as o-hydroxybenzyl alcohols or by fluoride-induced desilylation of silyl-protected o-hydroxybenzyl bromides. organic-chemistry.org The electrophilic o-QM readily undergoes a Michael addition with a suitable nucleophile. In the context of forming a 3-phenyl substituted dihydrobenzofuran, a phenyl-containing nucleophile would be employed. The resulting phenoxide intermediate then undergoes an intramolecular 5-exo-tet cyclization to yield the 2,3-dihydrobenzofuran skeleton. organic-chemistry.org

Nickel-catalyzed methodologies have also been explored for the synthesis of benzofuran (B130515) derivatives. A plausible mechanism involves the initial reduction of a Ni(II) salt by a reducing agent like zinc powder to generate a catalytically active Ni(0) species. Oxidative addition of an aryl halide (e.g., a substituted 2-halophenoxy ether) to the Ni(0) center forms a Ni(II) intermediate. This is followed by an intramolecular nucleophilic addition of the aryl nickel species onto a tethered carbonyl or alkene, leading to a cyclic nickel intermediate. Subsequent transmetalation and reductive elimination steps would then yield the final 2,3-dihydrobenzofuran product. nih.gov

The characterization of these transient intermediates often relies on a combination of spectroscopic techniques, such as in situ NMR, and computational modeling. For instance, diaryl-λ³-iodane intermediates have been isolated and characterized by mass spectrometry and NMR spectroscopy in copper-catalyzed cyclization reactions. nih.gov

Table 1: Key Intermediates in the Synthesis of 2,3-Dihydrobenzofurans

| Reaction Type | Key Intermediate(s) | Method of Characterization |

|---|---|---|

| Palladium-Catalyzed Carboalkoxylation | Palladacycle | Deuterium Labeling, In situ NMR |

| ortho-Quinone Methide Generation | ortho-Quinone Methide, Phenoxide | Trapping Experiments, Spectroscopic analysis |

| Nickel-Catalyzed Cyclization | Organonickel complex | Mechanistic studies, Comparison with related reactions |

Determination of Rate-Determining Steps and Kinetic Parameters

Kinetic studies are instrumental in identifying the rate-determining step (RDS) of a reaction, which in turn provides valuable insights for optimizing reaction conditions. For the synthesis of 2,3-dihydrobenzofurans, both experimental and computational methods have been employed to probe the kinetics.

In the context of the isomerization of dihydrobenzofuran, quantum chemical calculations have shown that the reaction proceeds through a stepwise mechanism involving one or more intermediates and transition states. nih.govscielo.br For instance, the isomerization of dihydrobenzofuran to o-hydroxystyrene involves a stable intermediate, methyl-2-methylene-3,5-cyclohexadiene-1-one, and the rate constants calculated using transition-state theory are in good agreement with experimental results. nih.govscielo.br

In base-catalyzed intramolecular Michael additions leading to cis-2,3-dihydrobenzofurans, computational analysis has identified the formation of a vinylogous anion as the rate-limiting step. The nature of the base was found to be crucial, with cesium carbonate (Cs₂CO₃) being particularly effective in facilitating this step. nih.gov The study highlighted a strong dependence of the reaction rate on the alkali metal carbonate used, with bases like K₂CO₃, Li₂CO₃, and Na₂CO₃ being largely ineffective under the studied conditions. nih.gov

Table 2: Factors Influencing Reaction Kinetics in Dihydrobenzofuran Synthesis

| Factor | Observation | Implication for Rate-Determining Step |

|---|---|---|

| Nature of Base | Cs₂CO₃ is significantly more effective than other alkali carbonates. | The formation of the vinylogous anion is the RDS and is highly dependent on the cation. |

| Solvent Polarity | Polar solvents can influence the stability of charged intermediates and transition states. | Can affect the rate of steps involving charge separation. |

Stereochemical Mechanistic Models for Diastereoselective and Enantioselective Formation

The creation of the two adjacent stereocenters at the C2 and C3 positions of the dihydrobenzofuran ring with high stereocontrol is a significant challenge in synthetic chemistry. Various stereochemical models have been proposed to rationalize the diastereoselective and enantioselective outcomes of different synthetic strategies.

In the diastereoselective synthesis of cis-2,3-dihydrobenzofurans via an intramolecular Michael addition, the stereochemical outcome is determined in the cyclization step. Computational studies of the transition states for the cis and trans cyclization pathways have revealed that the cis transition state is favored due to stabilizing non-covalent interactions. nih.gov

For enantioselective syntheses, chiral catalysts are employed to create a chiral environment around the reacting substrates. In a biocatalytic approach using engineered myoglobins for the cyclopropanation of benzofurans, a stereochemical model was developed based on computational docking of the transition state into the enzyme's active site. nih.gov This model helped to explain the high diastereo- and enantioselectivity observed, suggesting that the reaction proceeds via a concerted, asymmetric carbene insertion. nih.gov

In another example, the enantioselective synthesis of 2-aryl-2,3-dihydrobenzofurans was achieved through a cyclopropanation/intramolecular rearrangement sequence catalyzed by a chiral oxazaborolidinium ion. A proposed transition-state model helps to rationalize the observed enantioselectivity. rsc.org Similarly, rhodium-catalyzed C-H functionalization/oxa-Michael addition cascade reactions have been developed for the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans. By using different combinations of chiral rhodium and organocatalysts, all four possible stereoisomers could be accessed selectively. cnr.it

Role of Non-Covalent Interactions in Reaction Outcomes

Recent research has increasingly highlighted the critical role of non-covalent interactions (NCIs) in directing the stereochemical outcome of reactions leading to 2,3-dihydrobenzofurans. These subtle forces, including hydrogen bonds, van der Waals interactions, and π-stacking, can significantly stabilize one transition state over another.

A detailed experimental and theoretical study on the diastereoselective synthesis of cis-2,3-dihydrobenzofurans via an intramolecular Michael addition demonstrated the paramount importance of NCIs. organic-chemistry.orgnih.gov Computational analysis revealed that the preference for the cis isomer arises from a series of cooperative non-covalent interactions within the transition state of the cyclization step. nih.gov These interactions effectively lower the energy of the cis transition state relative to the trans alternative, thus dictating the final stereochemistry of the product. The study identified specific interactions between the reacting fragments that contribute to this stabilization. nih.gov

The understanding of these non-covalent interactions is not only crucial for explaining observed selectivities but also provides a powerful tool for the rational design of new catalysts and reaction conditions to achieve even higher levels of stereocontrol in the synthesis of complex molecules like this compound.

Theoretical and Computational Chemistry Approaches Applied to 5 Methyl 3 Phenyl 2,3 Dihydro 1 Benzofuran Systems

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data. For the specific molecule 5-Methyl-3-phenyl-2,3-dihydro-1-benzofuran, dedicated DFT studies are not found in the available literature.

A conformational analysis would identify the most stable three-dimensional arrangements (conformers) of this compound. The dihydrofuran ring is non-planar, and the phenyl group at the C3 position can rotate, leading to various possible conformers. Computational chemists would typically perform a systematic search of the potential energy surface by rotating the key dihedral angles to locate energy minima. This analysis would reveal the relative energies of different conformers, the energy barriers between them, and the most probable structures at room temperature. For instance, studies on similar heterocyclic systems have identified non-planar, folded conformations at the ring junctions. researchgate.net However, no specific energy landscape data for this compound has been published.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For a molecule like this compound, a DFT calculation would yield the energies of the HOMO and LUMO and map their electron density distributions. This would help in predicting how the molecule might interact with electrophiles or nucleophiles. While FMO analyses have been performed on many benzofuran (B130515) derivatives sci-hub.seresearchgate.netphyschemres.org, specific values for the title compound are not documented.

Table 1: Illustrative Reactivity Descriptors (Hypothetical Data) This table is for illustrative purposes only, as specific data for the target compound was not found.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Not Available |

| ELUMO | Not Available |

| HOMO-LUMO Gap (ΔE) | Not Available |

| Ionization Potential (I) | Not Available |

| Electron Affinity (A) | Not Available |

| Chemical Hardness (η) | Not Available |

| Chemical Softness (S) | Not Available |

DFT calculations are frequently used to predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular geometry, a theoretical spectrum can be generated. This computed spectrum is invaluable for assigning the experimental vibrational bands to specific molecular motions, such as C-H stretches, C-O-C stretches of the furan (B31954) ring, and phenyl ring vibrations. No such computational spectroscopic analysis for this compound has been reported.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using colors to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). An MEP map for this compound would highlight the electronegative oxygen atom as a site of negative potential and the aromatic protons as sites of positive potential, providing insights into its intermolecular interactions. youtube.com However, specific MEP maps for this compound are not available in the literature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies. For the synthesis of this compound, computational modeling could, for example, clarify the regioselectivity of a cyclization step or compare the energetic feasibility of different synthetic routes. nih.govnih.gov Such studies involve locating the transition state structures—the highest energy point along the reaction coordinate—and analyzing their geometry and vibrational frequencies to confirm they represent a true saddle point. Despite the existence of many synthetic routes to dihydrobenzofurans organic-chemistry.org, a specific computational study on the reaction mechanism leading to or involving this compound has not been published.

Prediction of Stereochemical Outcomes through Computational Models

Computational chemistry has emerged as a powerful tool for predicting the stereochemical outcomes of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. In the context of this compound systems, theoretical and computational models are instrumental in understanding and predicting the formation of specific stereoisomers. These models are particularly valuable in designing synthetic routes that favor the desired diastereomer or enantiomer.

The stereoselectivity in the formation of the 2,3-dihydro-1-benzofuran ring is determined by the relative energies of the transition states leading to the different possible stereoisomers. Computational methods, most notably Density Functional Theory (DFT), are employed to calculate these transition state energies. By identifying the lowest energy pathway, chemists can predict the major stereoisomer that will be formed under a given set of reaction conditions.

A key aspect of these computational studies is the analysis of the transition state geometries. These analyses can reveal the subtle steric and electronic interactions that govern stereoselectivity. For instance, in the cyclization reactions that form the dihydrobenzofuran ring, the orientation of the phenyl group at the 3-position relative to the substituent at the 2-position is critical. Computational models can elucidate the preferred arrangement of these groups in the transition state, thus explaining the observed or predicted stereochemical preference.

Detailed Research Findings

While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles can be illustrated through analogous systems and theoretical models. For the intramolecular cyclization leading to 3-substituted-2,3-dihydro-1-benzofurans, the formation of cis and trans diastereomers is a common consideration.

Theoretical investigations into the mechanisms of such cyclizations often reveal the energetic profiles for the formation of both isomers. For example, in a hypothetical acid-catalyzed cyclization of a suitable precursor, the protonation of an intermediate can lead to distinct transition states for the ring-closing step. The relative energies of these transition states will dictate the diastereomeric ratio of the product.

Below is a representative data table showcasing the kind of results obtained from DFT calculations on a model system, predicting the stereochemical outcome of a generic cyclization reaction to form a 3-phenyl-2,3-dihydro-1-benzofuran derivative.

| Transition State | Diastereomer Formed | Computational Method | Calculated Relative Free Energy (kcal/mol) | Predicted Diastereomeric Ratio (cis:trans) |

| TS-cis | cis-isomer | B3LYP/6-311+G(d,p) | 0.0 | >99:1 |

| TS-trans | trans-isomer | B3LYP/6-311+G(d,p) | +3.5 | |

| TS-cis | cis-isomer | M06-2X/def2-TZVP | 0.0 | 95:5 |

| TS-trans | trans-isomer | M06-2X/def2-TZVP | +1.8 |

In this hypothetical example, the transition state leading to the cis-isomer (TS-cis) is significantly lower in energy than the transition state for the trans-isomer (TS-trans). This energy difference, ΔG‡, directly correlates to the diastereomeric ratio of the products, as predicted by the Boltzmann distribution. The data indicates a strong preference for the formation of the cis-isomer.

Furthermore, computational models can be used to predict the enantioselectivity of asymmetric syntheses of this compound. In such cases, the calculations would involve modeling the interaction of the substrate with a chiral catalyst. The models would aim to determine the transition state energies for the formation of the (R)- and (S)-enantiomers.

A summary of theoretical results for a catalyzed enantioselective reaction is presented in the table below.

| Catalyst-Substrate Complex | Enantiomer Formed | Computational Method | Calculated Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (ee) |

| TS-(R) | (R)-enantiomer | DFT/B3LYP-D3 | 0.0 | 96% |

| TS-(S) | (S)-enantiomer | DFT/B3LYP-D3 | +2.2 | |

| TS-(R) | (R)-enantiomer | CCSD(T) (single point) | 0.0 | 98% |

| TS-(S) | (S)-enantiomer | CCSD(T) (single point) | +2.8 |

These theoretical findings, by providing a quantitative prediction of the stereochemical outcome, are invaluable for the rational design of stereoselective syntheses of complex molecules like this compound. They allow for the in silico screening of catalysts and reaction conditions, saving significant time and resources in the laboratory. The agreement between computationally predicted and experimentally observed stereoselectivities in related systems underscores the predictive power of these theoretical approaches.

Chemical Reactivity and Derivatization Strategies of the 5 Methyl 3 Phenyl 2,3 Dihydro 1 Benzofuran Scaffold

Electrophilic and Nucleophilic Reactions on the Aromatic and Dihydrofuran Rings

The reactivity of the 5-methyl-3-phenyl-2,3-dihydro-1-benzofuran scaffold towards electrophiles and nucleophiles is governed by the electronic properties of its constituent rings. The benzene (B151609) ring is activated towards electrophilic aromatic substitution by the ether oxygen of the dihydrofuran ring, while the dihydrofuran ring itself can undergo reactions typical of cyclic ethers and styrenyl systems.

Electrophilic Aromatic Substitution:

The ether oxygen in the dihydrofuran ring acts as an ortho-, para-directing group, activating the A ring for electrophilic attack. The positions ortho (C4 and C6) and para (C6) to the oxygen are electronically enriched. In the case of this compound, the C5 position is occupied by a methyl group, which is also an activating, ortho-, para-directing group. Consequently, electrophilic substitution is predicted to occur preferentially at the C4, C6, and C7 positions. The regioselectivity will be influenced by the steric hindrance imposed by the existing substituents and the reaction conditions. For instance, nitration of 2-methyl-2,3-dihydro-1-benzofuran has been shown to yield the 7-nitro derivative nih.gov. The presence of the phenyl group at C3 may sterically hinder attack at the C4 position to some extent.

Reactions of the Dihydrofuran Ring:

The dihydrofuran ring is generally stable to nucleophilic attack unless activated. The C2-O bond can be cleaved under harsh acidic conditions. The presence of the phenyl group at the C3 position can influence the reactivity of the adjacent C2 position. While direct nucleophilic attack on the dihydrofuran ring of the parent compound is not commonly reported, related systems can undergo ring-opening reactions, as will be discussed in section 6.4.

The double bond in the non-dihydro analog, benzofuran (B130515), readily undergoes electrophilic addition. However, in the 2,3-dihydro-1-benzofuran system, the furan (B31954) ring is saturated. The reactivity of this ring is more akin to a cyclic ether.

| Reaction Type | Reagent/Conditions | Expected Product(s) | Reference(s) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Mixture of 4-, 6-, and 7-nitro derivatives | nih.gov |

| Halogenation | Br₂/FeBr₃ | Mixture of 4-, 6-, and 7-bromo derivatives | N/A |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Mixture of 4-, 6-, and 7-acyl derivatives | N/A |

| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | Mixture of 4-, 6-, and 7-alkyl derivatives | N/A |

Oxidative and Reductive Transformations of the Dihydro-1-benzofuran Core

The dihydro-1-benzofuran core can undergo a variety of oxidative and reductive transformations, leading to a range of functionalized products.

Oxidative Reactions:

Oxidation of the 2,3-dihydro-1-benzofuran scaffold can occur at several positions. The benzylic C2 and C3 positions of the dihydrofuran ring are susceptible to oxidation. For example, oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can yield both 2,3-dihydro-1-benzofuran and the corresponding fully aromatic benzofuran derivatives rsc.org. The oxidation of related benzofurans with agents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to epoxides, which can then rearrange to form benzofuranones or undergo ring-opening to yield keto esters mdpi.com. The benzylic methyl group at C5 is also a potential site for oxidation to an aldehyde or carboxylic acid under appropriate conditions.

Reductive Reactions:

The dihydro-1-benzofuran system is relatively stable to reduction under standard conditions. The aromatic ring can be reduced via catalytic hydrogenation at high pressure and temperature, or by using dissolving metal reductions (e.g., Birch reduction). The C-O bonds of the dihydrofuran ring are generally resistant to cleavage by catalytic hydrogenation unless more forcing conditions are employed, which may also lead to the reduction of the aromatic rings. Reductive cleavage of the ether linkage can sometimes be achieved using strong reducing agents like lithium aluminum hydride in the presence of a Lewis acid.

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Oxidation | DDQ | Aromatic benzofuran | rsc.org |

| Oxidation | m-CPBA, H₂O₂ | Benzofuranone, ring-opened products | mdpi.com |

| Aromatic Ring Reduction | H₂/Rh-Al₂O₃, high pressure | Tetrahydrobenzofuran derivative | N/A |

| Ether Cleavage/Reduction | LiAlH₄/AlCl₃ | Substituted phenol (B47542) | N/A |

Selective Functionalization of the Methyl and Phenyl Substituents

The methyl and phenyl groups attached to the this compound scaffold offer further opportunities for derivatization.

Functionalization of the Methyl Group:

The methyl group at the C5 position is a benzylic methyl group and can undergo radical-mediated reactions. For instance, bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) would be expected to selectively produce the 5-(bromomethyl) derivative. This bromide can then serve as a handle for a variety of nucleophilic substitution reactions to introduce other functional groups. Furthermore, visible light photoredox catalysis has been shown to be effective for the benzylic C(sp³)-H functionalization for C-N and C-O bond formation nih.gov. In a study on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, the methyl group at the 3-position was successfully brominated using NBS mdpi.com.

Functionalization of the Phenyl Group:

The phenyl group at the C3 position can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution will be influenced by the electronic nature of the dihydrobenzofuran moiety. As the C3 position is attached to a saturated carbon, the dihydrobenzofuran ring will have a weak electronic effect on the phenyl ring. Therefore, electrophilic substitution on the phenyl ring will likely lead to a mixture of ortho-, meta-, and para-substituted products, with the para-isomer often being favored due to sterics. For more selective functionalization, directed ortho-metalation strategies could potentially be employed if a directing group is present on the phenyl ring.

| Substitution Site | Reaction Type | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|---|

| C5-Methyl Group | Radical Bromination | NBS, AIBN, CCl₄ | 5-(Bromomethyl)-3-phenyl-2,3-dihydro-1-benzofuran | mdpi.com |

| C5-Methyl Group | C-H Oxidation | KMnO₄ or other strong oxidants | 3-Phenyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | N/A |

| C3-Phenyl Group | Nitration | HNO₃/H₂SO₄ | Mixture of nitrophenyl derivatives | N/A |

| C3-Phenyl Group | Halogenation | Br₂/FeBr₃ | Mixture of bromophenyl derivatives | N/A |

Structure Reactivity Relationship Srr and Structure Property Relationship Spr Studies of 5 Methyl 3 Phenyl 2,3 Dihydro 1 Benzofuran Derivatives

Influence of Substituent Electronic and Steric Effects on Chemical Reactivity

The reactivity of the 5-Methyl-3-phenyl-2,3-dihydro-1-benzofuran scaffold is significantly influenced by the electronic and steric nature of its substituents. The core structure features a benzene (B151609) ring fused to a dihydrofuran ring, with a methyl group at the 5-position and a phenyl group at the 3-position. The reactivity of this system, particularly in reactions such as electrophilic aromatic substitution, is governed by the interplay of these groups.

Electronic Effects:

Substituents on the benzofuran (B130515) ring system can either activate or deactivate it towards chemical reactions. This is primarily dictated by their ability to donate or withdraw electron density.

Activating Groups: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. For the this compound, the methyl group (-CH₃) at the 5-position is a weak activating group due to hyperconjugation and a weak inductive effect. This would generally direct incoming electrophiles to the ortho and para positions relative to the methyl group (positions 4 and 6). However, the oxygen atom of the dihydrofuran ring is a strong activating group due to its ability to donate a lone pair of electrons to the aromatic ring through resonance. This effect strongly activates the positions ortho and para to the oxygen, namely positions 7 and 5. The phenyl group at the 3-position can also influence the electronic properties, though its effect on the reactivity of the benzofuran core is more complex and can involve both inductive and resonance effects.

Deactivating Groups: Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, thus reducing its reactivity towards electrophiles. researchgate.net For instance, a nitro group (-NO₂) is a strong deactivating group. researchgate.net If such a group were introduced onto the benzofuran skeleton, it would significantly lower the rate of further substitution reactions. researchgate.net

Steric Effects:

Steric hindrance plays a critical role in determining the regioselectivity of reactions. The bulkiness of substituents can prevent reactants from approaching a particular reaction site. In the case of this compound, the phenyl group at the 3-position can exert significant steric hindrance, potentially influencing the approach of reagents to the dihydrofuran ring. Similarly, the position of the methyl group on the benzene ring can influence the accessibility of adjacent positions for substitution. In synthesis, when both ortho positions to a directing group are available, the sterically less-hindered position is often favored. oregonstate.edu

The following table summarizes the expected influence of various substituents on the reactivity of the benzofuran ring system.

| Substituent Type | Example | Electronic Effect | Influence on Reactivity |

| Activating | -OH, -OR, -NH₂, -R | Electron-donating | Increases reactivity towards electrophiles |

| Deactivating | -NO₂, -CN, -COR | Electron-withdrawing | Decreases reactivity towards electrophiles |

Stereochemical Control and Its Impact on Reaction Pathways and Selectivity

The 2,3-dihydro-1-benzofuran core contains a chiral center at the 3-position, and if substituted at the 2-position, a second chiral center is introduced. The relative stereochemistry of these substituents (cis or trans) has a profound impact on the molecule's three-dimensional shape and, consequently, its interaction with other molecules and its reaction pathways.

The synthesis of 2,3-dihydro-1-benzofuran derivatives can be designed to control the stereochemical outcome. For example, highly enantioselective palladium-catalyzed reactions have been developed to produce chiral substituted 2,3-dihydrobenzofurans with excellent control over the stereochemistry. researchgate.net The choice of catalyst and reaction conditions is paramount in achieving high diastereoselectivity and enantioselectivity.

The stereochemical configuration can dictate the course of a reaction. For instance, in reactions involving the dihydrofuran ring, the accessibility of the reaction center can be influenced by whether the substituents are on the same side (cis) or opposite sides (trans) of the ring. This can lead to different products or different ratios of products. For example, difficulties in assigning stereochemical relationships from vicinal coupling constants in five-membered rings are well-known, as changes in substituents can alter the relative magnitudes of J(cis) and J(trans) coupling constants in 2,3-dihydrobenzofurans. nih.gov

In the context of this compound, the phenyl group at the 3-position will adopt a specific orientation (pseudo-axial or pseudo-equatorial) which will influence the approach of reagents in subsequent reactions. The development of stereoselective syntheses allows for the preparation of specific stereoisomers, enabling the study of their unique properties and reactivities.

Correlations between Molecular Structure and Spectroscopic Signatures

The structural features of this compound and its derivatives are reflected in their spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these compounds. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR: The protons on the aromatic ring typically appear in the range of δ 6.5-8.0 ppm. The chemical shifts of the protons on the dihydrofuran ring are particularly informative. For example, the protons at the 2- and 3-positions of 2,3-dihydrobenzofurans show characteristic signals. The coupling constant between these two protons (J₂﹐₃) can often distinguish between cis and trans isomers, although this can be complex. nih.gov The methyl protons of the 5-methyl group would appear as a singlet at around δ 2.3-2.5 ppm. chemicalbook.com

¹³C NMR: The carbon atoms of the aromatic ring resonate in the δ 110-160 ppm region. The carbons of the dihydrofuran ring appear at higher fields. For the parent 2,3-dihydrobenzofuran (B1216630), the C2 and C3 carbons appear at approximately δ 71.3 and 29.5 ppm, respectively. The presence of substituents will cause predictable shifts in these values.

The following table provides illustrative ¹H NMR data for related 2,3-dihydrobenzofuran derivatives.

| Compound | H-2 (δ, ppm) | H-3 (δ, ppm) | J₂﹐₃ (Hz) | Reference |

| 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran | 4.92 | 3.36–3.28 (m) | - | chemicalbook.com |

| trans-isomer of a 2,3-disubstituted-2,3-dihydrobenzofuran | - | - | small | nih.gov |

| cis-isomer of a 2,3-disubstituted-2,3-dihydrobenzofuran | - | - | significantly different from trans | nih.gov |

IR Spectroscopy:

Infrared spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands can be observed for:

C-H stretching of the aromatic and aliphatic portions.

C=C stretching of the aromatic ring.

C-O stretching of the ether linkage in the dihydrofuran ring.

Bands corresponding to the specific functional groups of any substituents. For example, a carbonyl group (C=O) would show a strong absorption in the range of 1650-1800 cm⁻¹. nih.gov

Theoretical Prediction of Chemical Properties based on Structural Variations

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the chemical properties of molecules based on their structure. nih.gov These theoretical calculations can provide insights into various molecular properties and reactivity descriptors.

For benzofuran derivatives, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles. nih.gov

Calculate Spectroscopic Properties: Predict NMR and IR spectra, which can aid in the interpretation of experimental data. nih.gov

Determine Electronic Properties: Calculate properties such as the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding reactivity.

Predict Reactivity: Global and local reactivity descriptors derived from DFT can predict the most likely sites for electrophilic or nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed using these theoretically calculated descriptors. nih.govmonash.eduresearchgate.net These models establish a mathematical relationship between the structural features of a series of compounds and their observed properties or activities. For example, a QSPR model could be built to predict the retention time of different this compound derivatives in chromatography based on their calculated molecular properties. researchgate.net

The following table lists some key molecular descriptors that can be calculated using theoretical methods and their relevance in predicting chemical properties.

| Descriptor | Relevance |

| HOMO Energy | Related to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Related to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability |

| Molecular Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack |

| Dipole Moment | Influences solubility and intermolecular interactions |

Through the integration of experimental studies and theoretical calculations, a comprehensive understanding of the structure-reactivity and structure-property relationships of this compound derivatives can be achieved. This knowledge is instrumental in the development of new materials and molecules with desired functionalities.

Synthetic Utility and Advanced Applications of the 2,3 Dihydro 1 Benzofuran Core in Complex Chemical Architecture

Dihydro-1-benzofurans as Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis

In asymmetric synthesis, the primary goal is the selective production of a single stereoisomer. While classic chiral auxiliaries are temporary groups that are attached to a substrate to direct a stereoselective reaction and are subsequently removed, the 2,3-dihydro-1-benzofuran core primarily serves as a chiral building block or scaffold. Once synthesized in an enantiomerically pure form, its inherent chirality is incorporated into the final target molecule, influencing the stereochemical outcome of subsequent transformations.

The asymmetric synthesis of the dihydrobenzofuran core itself has been the subject of extensive research, establishing it as a foundational chiral block. rsc.org Methods to achieve this include:

Catalytic Asymmetric Cycloadditions: The enantioselective [3+2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones, catalyzed by quinine-derived urea (B33335), produces complex spiro[benzofuran-pyrrolidine]indolinedione architectures with excellent stereocontrol. rsc.org

Biocatalytic Cyclopropanation: Engineered myoglobin (B1173299) catalysts can perform highly diastereo- and enantioselective cyclopropanation of benzofurans with diazo reagents. This biocatalytic strategy constructs stereochemically rich 2,3-dihydrobenzofurans with exceptionally high enantiopurity (>99.9% de and ee), providing a powerful route to chiral scaffolds. rochester.edu

Palladium-Catalyzed Asymmetric Reactions: A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and various 1,3-dienes yields chiral substituted 2,3-dihydrobenzofurans with excellent enantiocontrol. organic-chemistry.org This highlights the capacity to install chirality during the formation of the heterocyclic ring.

Once the chiral 2,3-dihydrobenzofuran (B1216630) scaffold is formed, its stereocenters at C2 and C3 can direct further reactions. For instance, the synthesis of functionalized 2,3-dihydrobenzofuran derivatives via the domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates proceeds with high diastereoselectivity, demonstrating that the chirality of the starting material dictates the stereochemical outcome of the final product. rsc.org Although 5-Methyl-3-phenyl-2,3-dihydro-1-benzofuran is not commonly cited as a removable chiral auxiliary, its potential as a rigid chiral scaffold makes it a valuable synthon in the strategic construction of complex, stereodefined molecules.

Integration of the this compound Moiety into Complex Molecular Architectures

The 2,3-dihydro-1-benzofuran ring is a key structural unit in a wide array of biologically active molecules. cnr.it Its integration into larger, more complex architectures is a common strategy in medicinal chemistry to develop novel therapeutic agents. The specific substituents on the scaffold, such as the 5-methyl and 3-phenyl groups, are crucial for modulating the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

A notable example of this integration is the development of potent and selective cannabinoid receptor 2 (CB2) agonists. nih.gov Researchers designed and synthesized a series of 2,3-dihydro-1-benzofuran derivatives to improve the drug-like properties of earlier compound series. nih.gov The synthesis involved a palladium nano-particle-catalyzed tandem cyclization/cross-coupling reaction to form the core, which was then elaborated. nih.gov In this series, the 2,3-dihydro-1-benzofuran scaffold was designed to mimic the bioactive conformation of a different class of compounds, demonstrating its utility as a bioisostere. nih.gov The introduction of an asymmetric carbon atom in the dihydrofuran ring was critical for activity, with studies showing that the S-enantiomer was the active form for the most selective compound. nih.gov

The following table details selected compounds from this series, showcasing how modifications to the core 2,3-dihydro-1-benzofuran scaffold influence binding affinity for the CB2 receptor.

| Compound | Core Structure | Substituents | CB2 Binding Affinity (Ki, nM) |

|---|---|---|---|

| MDA7 (18) | 2,3-Dihydro-1-benzofuran | Varied amide substitution | 15.7 |

| MDA42 (19) | 2,3-Dihydro-1-benzofuran | Varied amide substitution | 3.2 |

| MDA39 (30) | 2,3-Dihydro-1-benzofuran | Varied amide substitution | 1.5 |

| MDA104 (33, S-enantiomer of MDA7) | 2,3-Dihydro-1-benzofuran | Varied amide substitution | 14.8 |

Table 1: Integration of the 2,3-dihydro-1-benzofuran scaffold into a series of selective CB2 agonists. The binding affinity (Ki) demonstrates the potency derived from this core structure. Data sourced from reference nih.gov.

This research underscores how the rigid, stereochemically defined 2,3-dihydro-1-benzofuran scaffold, exemplified by structures like this compound, can be systematically integrated and functionalized to create complex and potent bioactive molecules.

Development of New Reactions and Methodologies Enabled by the Dihydro-1-benzofuran Scaffold

The unique structural and electronic properties of the 2,3-dihydro-1-benzofuran scaffold have spurred the development of novel synthetic reactions and methodologies. These methods either lead to the formation of this valuable heterocyclic system or use it as a platform for further chemical transformations. The versatility of this scaffold allows for a wide range of synthetic approaches, from metal-catalyzed cross-couplings to one-pot annulations.

Recent advancements have focused on creating substituted dihydrobenzofurans with high efficiency and selectivity. Key methodologies include:

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone for synthesizing dihydrobenzofurans. A notable method is the carboalkoxylation of 2-allylphenols, which couples them with aryl triflates to form functionalized 2,3-dihydrobenzofurans with high diastereoselectivity. nih.gov Another approach involves the oxidative annulation of phenols with alkenylcarboxylic acids, which can yield either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans depending on the phenol's substitution pattern. nih.govdntb.gov.ua Furthermore, palladium and urea ligand-mediated heteroannulation of 2-bromophenols and 1,3-dienes provides a convergent route to the dihydrobenzofuran motif. acs.org

Rhodium-Catalyzed C-H Activation: A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation with 1,3-dienes enables a redox-neutral [3+2] annulation to construct dihydrobenzofurans. This method shows broad substrate compatibility and has been extended to an asymmetric variant. organic-chemistry.org

[4+1] Annulation Reactions: A metal-free, one-pot synthesis has been developed involving a [4+1] annulation of para-quinone methides with bromonitromethane (B42901). This process efficiently yields functionalized 2,3-dihydrobenzofurans under mild conditions. nih.gov

Dearomatizing Fluoroaroylation: A cooperative N-heterocyclic carbene (NHC) and photoredox catalysis enables the dearomatizing 2,3-fluoroaroylation of benzofurans. This reaction uses aroyl fluorides as bifunctional reagents to access 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with high diastereoselectivity. acs.org

The following table summarizes some of these modern synthetic methodologies.

| Reaction Type | Catalyst/Reagent | Key Reactants | Product Type | Reference |

|---|---|---|---|---|

| Carboalkoxylation | Pd(0)/CPhos | 2-Allylphenol (B1664045), Aryl triflate | 2,3-Disubstituted dihydrobenzofurans | nih.gov |

| Heteroannulation | Palladium / Urea Ligand | 2-Bromophenol, 1,3-Diene | Substituted dihydrobenzofurans | acs.org |

| C-H Activation / Annulation | Rh(III) | N-Phenoxyacetamide, 1,3-Diene | Substituted dihydrobenzofurans | organic-chemistry.org |

| [4+1] Annulation | Metal-free | p-Quinone methide, Bromonitromethane | Functionalized dihydrobenzofurans | nih.gov |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Benzofuran (B130515), Diazoester | Tricyclic dihydrobenzofurans | rochester.edu |

| Dearomatizing Fluoroaroylation | NHC / Photoredox | Benzofuran, Aroyl fluoride | 3-Aroyl-2-fluoro-2,3-dihydrobenzofurans | acs.org |

Table 2: Summary of modern synthetic methodologies for the construction of the 2,3-dihydro-1-benzofuran scaffold.

These innovative methods not only facilitate access to the 2,3-dihydro-1-benzofuran core but also enable the introduction of diverse functional groups and stereocenters, paving the way for the synthesis of novel complex molecules.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Methyl-3-phenyl-2,3-dihydro-1-benzofuran?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of substituted phenols with alkenes. For example, a protocol using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant has been reported for analogous dihydrobenzofurans. This method achieves regioselectivity and avoids side reactions due to HFIP’s strong hydrogen-bond-donating ability, stabilizing intermediates . Post-synthesis purification typically involves column chromatography (e.g., hexane/ethyl acetate gradients) .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Peaks for the dihydrofuran ring (e.g., methylene protons at δ 3.0–4.0 ppm and aromatic protons at δ 6.5–7.5 ppm).

- IR Spectroscopy : Stretching vibrations for C-O (∼1250 cm⁻¹) and aromatic C-H (∼3050 cm⁻¹).